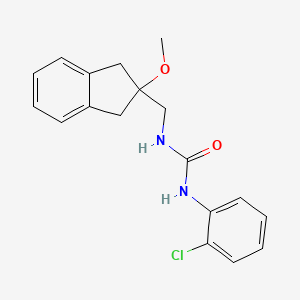
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.312 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is C14H19NO4 . The structure consists of a diethylacetamide group attached to a methoxyphenoxy group, which in turn is attached to a formyl group .Applications De Recherche Scientifique
Environmental Impact and Metabolism
Herbicide Metabolism and Environmental Fate : Studies on chloroacetamide herbicides, which share structural similarities with N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, reveal complex metabolic pathways in both human and rat liver microsomes. These pathways involve the production of intermediates leading to DNA-reactive compounds, suggesting potential environmental and health impacts of related chemicals (Coleman et al., 2000).
Adsorption and Mobility in Soils : The adsorption and efficacy of acetochlor and metolachlor, related to N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, are influenced by soil properties such as organic matter content and irrigation practices. These findings are crucial for understanding the environmental persistence and mobility of similar compounds (Peter & Weber, 1985).
Pharmaceutical Applications
- Synthesis and Pharmacological Assessment : The synthesis of novel acetamide derivatives, including those with structures related to N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, demonstrates potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds' effects are attributed to specific functional groups and their positions on the phenoxy nucleus, highlighting the importance of chemical structure in drug design (Rani et al., 2016).
Chemical Synthesis and Catalysis
Chemoselective Acetylation : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, showcases the utility of immobilized lipase for acylating similar compounds. This process optimization offers insights into green chemistry applications and the production of pharmaceutical intermediates (Magadum & Yadav, 2018).
Green Synthesis of Aminophenylacetamide Derivatives : The hydrogenation process for converting nitrophenylacetamide to aminophenylacetamide, using novel catalysts, is crucial for producing azo disperse dyes and potentially other valuable chemical intermediates. This exemplifies the importance of catalytic efficiency and selectivity in the green synthesis of chemical compounds (Zhang, 2008).
Orientations Futures
As of now, there is no available information on the future directions of research or applications involving N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide. It’s worth noting that this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in future scientific research.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIJJLSDXQBYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2980397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2980398.png)
![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)
![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)



![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)



![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)